molecular formula C17H20N2O2 B1384975 N-(5-Amino-2-methylphenyl)-3-propoxybenzamide CAS No. 1020054-14-1

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide

Cat. No.: B1384975
CAS No.: 1020054-14-1
M. Wt: 284.35 g/mol
InChI Key: UTWYBLNEHGPOQH-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring and a propoxy group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-propoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Alkoxy derivatives with different alkyl chains.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Known for its use as an intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor.

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Similar in structure but with different functional groups, leading to varied biological activities.

Uniqueness

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its propoxy group differentiates it from other similar compounds, potentially leading to unique applications in research and industry.

Biological Activity

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, with a molecular weight of 284.36 g/mol. The compound features an amino group, a propoxy group, and a benzamide structure, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 5-amino-2-methylbenzoic acid and 3-propoxybenzoyl chloride.
  • Amidation Reaction : The two reactants undergo an amidation reaction in the presence of a base such as triethylamine, usually conducted in an organic solvent like dichloromethane.
  • Purification : The product is purified through recrystallization or chromatography to isolate the desired compound.

Biological Activity

This compound exhibits a range of biological activities, making it a subject of interest in various research fields:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can lead to anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This is thought to occur through the modulation of signaling pathways associated with cell proliferation and survival .
  • Neuropharmacological Effects : Recent investigations have indicated that this compound may interact with neurotransmitter receptors, specifically targeting the metabotropic glutamate receptor subtype 5 (mGlu5). Such interactions could provide new avenues for treating neuropsychiatric disorders .

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Targeting Enzymes : The compound selectively inhibits enzymes like COX, which play a significant role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators .
  • Modulation of Signaling Pathways : It modulates various signaling pathways related to inflammation and cell growth. For instance, inhibition of kinases involved in cell cycle regulation may lead to reduced tumor growth in cancer models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of COX enzymes compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Lines : Research involving various cancer cell lines has shown that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, indicating its potential use as an anticancer therapeutic .
  • Neuropharmacological Applications : A study investigating the effects on mGlu5 receptors found that this compound could enhance receptor activity under certain conditions, suggesting a dual role in modulating excitatory neurotransmission and providing neuroprotective effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(5-Amino-2-methylphenyl)-4-propoxybenzamideStructureAnti-inflammatory
N-(3-Amino-2-methylphenyl)-3-butoxybenzamideStructureAnticancer
N-(5-Amino-2-methylphenyl)-3-butoxybenzamideStructureNeuroprotective

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-9-21-15-6-4-5-13(10-15)17(20)19-16-11-14(18)8-7-12(16)2/h4-8,10-11H,3,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWYBLNEHGPOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.